Physicochemical Profile vs. Closest Analogs
In silico physicochemical comparison between 6-bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one and its closest analog 6-bromo-3-methylisoquinolin-1(2H)-one reveals quantifiable differences in key drug-likeness parameters . The target compound (C10H10BrNO, MW 240.10) differs from the fully aromatic analog (C10H8BrNO, MW 238.08) in molecular weight, calculated logP, polar surface area (PSA), and hydrogen bond acceptor count, producing distinct predicted bioavailability and permeability profiles [1]. These differences are directly relevant to fragment-based drug discovery where subtle changes in lipophilicity and PSA alter hit-to-lead optimization trajectories [2].
| Evidence Dimension | In silico physicochemical parameters |
|---|---|
| Target Compound Data | MW 240.10 g/mol, formula C10H10BrNO, logP ~1.88, PSA ~29.5 Ų, H-bond acceptors 3, H-bond donors 0, rotatable bonds 3, RO5 violations 0 |
| Comparator Or Baseline | 6-Bromo-3-methylisoquinolin-1(2H)-one: MW 238.08 g/mol, formula C10H8BrNO, logP ~2.43 (estimated), PSA ~29.1 Ų (estimated), RO5 violations 0 [1] |
| Quantified Difference | MW difference: +2.02 g/mol (0.8% increase); estimated logP difference: approximately -0.55 log units (lower lipophilicity for target); PSA difference: +0.4 Ų |
| Conditions | In silico calculated properties; target compound values derived from mcule.com computational platform; comparator properties estimated based on structural analog data |
Why This Matters
Lower calculated logP (~1.88 vs. ~2.43) indicates reduced lipophilicity for the 3,4-dihydro derivative, which may improve aqueous solubility and reduce non-specific protein binding—critical factors in fragment-based drug discovery screening cascade decisions.
- [1] American Elements. 6-Bromo-3-methylisoquinolin-1(2H)-one. CAS 872018-40-1. Formula C10H8BrNO, MW 238.08. View Source
- [2] Palmer N, Peakman TM, Norton D, et al. Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). Organic & Biomolecular Chemistry. View Source
